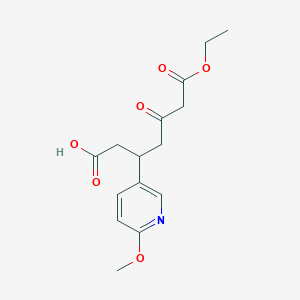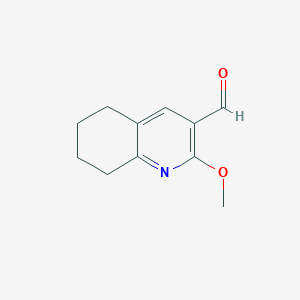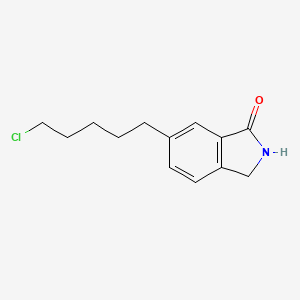
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated pentyl chain attached to a dihydroisoindolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one typically involves the reaction of 5-chloropentylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dihydroisoindolone structure. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Azido or thiol-substituted products.
科学的研究の応用
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of synthetic cannabinoids.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用機序
The mechanism of action of 6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, including the inhibition of adenylyl cyclase, decreased opening of N-type calcium channels, and activation of G protein-gated inward rectifier potassium channels. These actions result in the modulation of neurotransmitter release and neuronal activity .
類似化合物との比較
Similar Compounds
JWH-018: A synthetic cannabinoid with a similar structure but without the chlorinated pentyl chain.
UR-144: Another synthetic cannabinoid with a different substitution pattern on the pentyl chain.
AM-2201: A synthetic cannabinoid with a fluorinated pentyl chain
Uniqueness
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one is unique due to its specific chlorinated pentyl chain, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural feature may also impact its pharmacokinetic properties and metabolic stability, making it distinct from other similar compounds .
特性
分子式 |
C13H16ClNO |
|---|---|
分子量 |
237.72 g/mol |
IUPAC名 |
6-(5-chloropentyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C13H16ClNO/c14-7-3-1-2-4-10-5-6-11-9-15-13(16)12(11)8-10/h5-6,8H,1-4,7,9H2,(H,15,16) |
InChIキー |
IJZDDVJEXODACJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)CCCCCCl)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


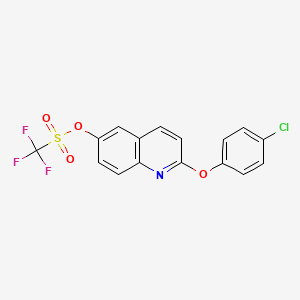
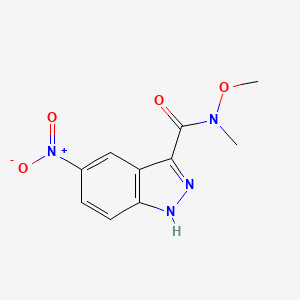
![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
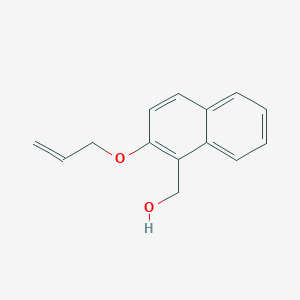

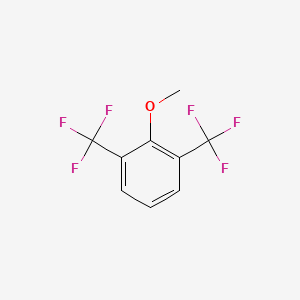


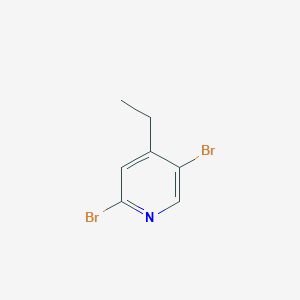
![Tert-butyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13875180.png)
![Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13875184.png)
![Tert-butyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13875199.png)
